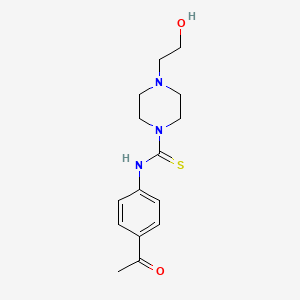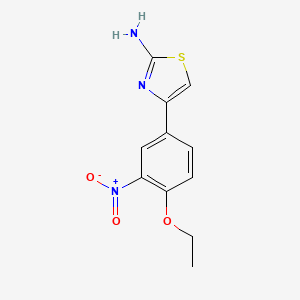
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine, also known as ENTA, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. ENTA is a thiazole derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mecanismo De Acción
The exact mechanism of action of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine may exert its biological effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a two-step process. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is also stable and can be stored for long periods of time. However, 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is also a toxic compound, and its toxicity needs to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several potential future directions. It can be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can also be studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Further studies can also be conducted to evaluate the toxicity of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine and its potential side effects. Additionally, 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be modified to improve its biological activity and reduce its toxicity.
Métodos De Síntesis
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be synthesized using a two-step process. The first step involves the reaction of 4-ethoxy-3-nitrophenyl isothiocyanate with hydrazine hydrate to form 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-thiol. The second step involves the reaction of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-thiol with methyl iodide to form 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine.
Aplicaciones Científicas De Investigación
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-17-10-4-3-7(5-9(10)14(15)16)8-6-18-11(12)13-8/h3-6H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHPATFMYWNJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

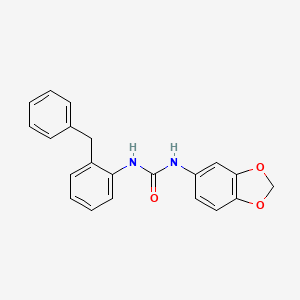

![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
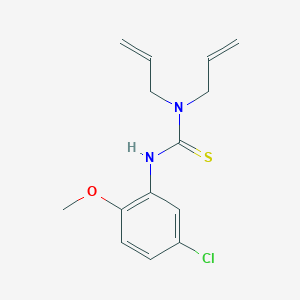
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
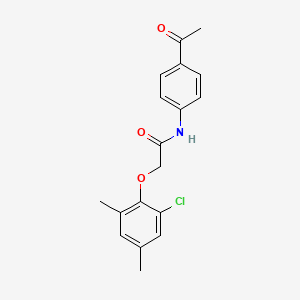

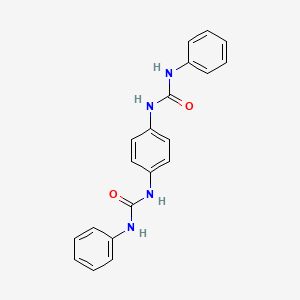
![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
